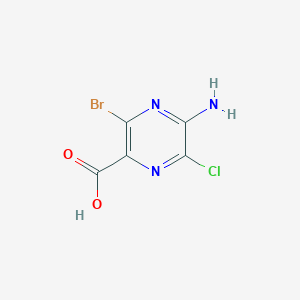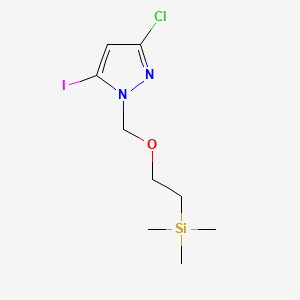
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and iodine substituents on a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the halogenation of a pyrazole precursor followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality.
化学反応の分析
Types of Reactions
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or other functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound may be utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
Biological Studies: Researchers may use it to study the effects of halogenated pyrazoles on biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity, while the trimethylsilyl group can influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
3-Chloro-5-iodopyrazole: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
3-Bromo-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Substitution of chlorine with bromine can lead to different chemical properties and reactivity.
Uniqueness
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the combination of chlorine, iodine, and trimethylsilyl groups on the pyrazole ring
特性
分子式 |
C9H16ClIN2OSi |
|---|---|
分子量 |
358.68 g/mol |
IUPAC名 |
2-[(3-chloro-5-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16ClIN2OSi/c1-15(2,3)5-4-14-7-13-9(11)6-8(10)12-13/h6H,4-5,7H2,1-3H3 |
InChIキー |
FMGOGZHQFZWQGH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C(=CC(=N1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


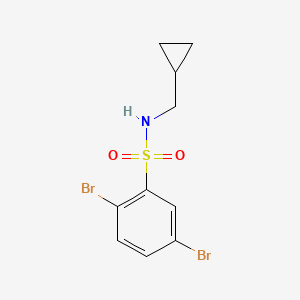


![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
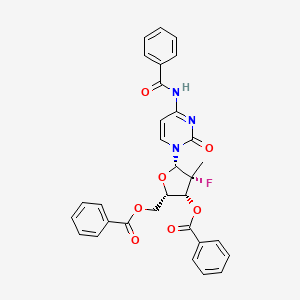
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)

![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
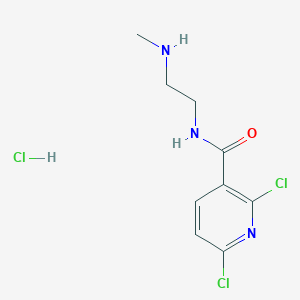
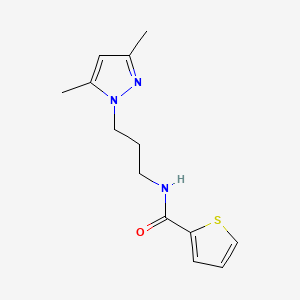
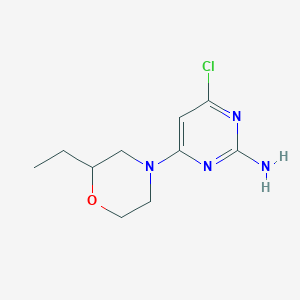
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
